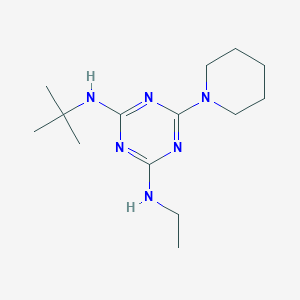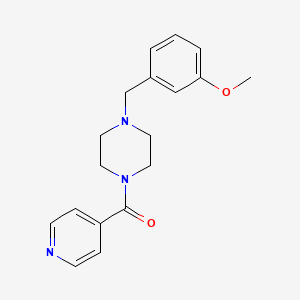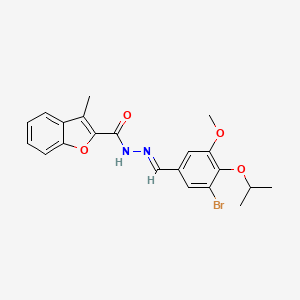
6-propyl-3-pyridinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-propyl-3-pyridinecarbothioamide (PTZ) is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a convulsant agent that is commonly used in animal models to induce seizures for research purposes.
作用机制
6-propyl-3-pyridinecarbothioamide induces seizures by blocking the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for preventing excessive neuronal activity. By blocking GABA activity, 6-propyl-3-pyridinecarbothioamide increases neuronal excitability and leads to the generation of seizures.
Biochemical and Physiological Effects:
6-propyl-3-pyridinecarbothioamide-induced seizures are characterized by a number of biochemical and physiological changes. These include changes in neurotransmitter release, alterations in ion channel activity, and changes in gene expression. 6-propyl-3-pyridinecarbothioamide-induced seizures also lead to changes in brain metabolism, including alterations in glucose utilization and changes in the levels of various metabolites.
实验室实验的优点和局限性
The main advantage of using 6-propyl-3-pyridinecarbothioamide-induced seizures in animal models is that they closely mimic the seizures seen in humans with epilepsy. This makes 6-propyl-3-pyridinecarbothioamide-induced seizures a useful tool for studying the mechanisms underlying epilepsy and for testing potential antiepileptic drugs. However, there are also some limitations to using 6-propyl-3-pyridinecarbothioamide-induced seizures. For example, the severity and duration of the seizures can vary depending on the dose of 6-propyl-3-pyridinecarbothioamide used and the strain of animal used. In addition, 6-propyl-3-pyridinecarbothioamide-induced seizures may not accurately reflect the mechanisms underlying other types of seizures or neurological disorders.
未来方向
There are several future directions for research on 6-propyl-3-pyridinecarbothioamide and its effects on the central nervous system. One area of interest is the development of new antiepileptic drugs that target the mechanisms underlying 6-propyl-3-pyridinecarbothioamide-induced seizures. Another area of interest is the use of 6-propyl-3-pyridinecarbothioamide-induced seizures in the study of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new animal models that more accurately reflect the complexity of human epilepsy and other neurological disorders.
合成方法
6-propyl-3-pyridinecarbothioamide can be synthesized by reacting propylamine with 3-pyridinecarboxylic acid in the presence of thionyl chloride and hydrogen sulfide gas. The resulting product is then purified by recrystallization.
科学研究应用
6-propyl-3-pyridinecarbothioamide is commonly used in animal models to induce seizures for research purposes. It is widely used in the study of epilepsy and other neurological disorders. 6-propyl-3-pyridinecarbothioamide-induced seizures are a useful tool for studying the mechanisms underlying seizure generation, propagation, and termination.
属性
IUPAC Name |
6-propylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQPQSBHECIJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)


![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)


![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)


